4-[(3-Methoxyphenyl)methylsulfanyl]pyridine
Description
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a methylsulfanyl group, which is further modified by a 3-methoxyphenyl moiety.
Properties
CAS No. |
646511-26-4 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-4-2-3-11(9-12)10-16-13-5-7-14-8-6-13/h2-9H,10H2,1H3 |
InChI Key |
UBJKOADMXSMYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 4-chloropyridine with 3-methoxybenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism where the mercaptan attacks the chloropyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine
The synthesis of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 3-methoxybenzyl chloride with pyridine derivatives in the presence of a suitable base. This synthetic route has been optimized to enhance yield and purity, often employing green chemistry principles to minimize environmental impact.
Biological Activities
The compound exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine demonstrates significant antimicrobial properties against various bacterial strains and fungi. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 31.25 µg/mL |
| Staphylococcus aureus | 62.5 µg/mL |
| Pseudomonas aeruginosa | 125 µg/mL |
The mechanism of action often involves interference with nucleic acid synthesis or inhibition of essential enzymatic functions critical for microbial survival.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound possesses anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, administration of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine resulted in significant reductions in swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .
Therapeutic Applications
The diverse biological activities of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine suggest several potential therapeutic applications:
Anticancer Potential
Recent research has explored the compound's efficacy against various cancer cell lines. In vitro studies showed that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.35 |
| A549 (Lung Cancer) | 0.41 |
| HT-29 (Colon Cancer) | 0.73 |
These findings indicate that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine may exhibit neuroprotective effects, potentially providing therapeutic avenues for neurodegenerative diseases. Further studies are required to elucidate these mechanisms and validate their efficacy.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The methoxy and sulfanyl groups can enhance its binding affinity to molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Key Features:
- Chemical Formula: C₁₃H₁₃NO₃S (inferred from structural analogs) .
- For instance, sulfonyl chloride intermediates are reacted with pyridine derivatives in pyridine solvent under controlled conditions .
- Applications : Pyridine derivatives with sulfanyl and aryl groups are explored for antimicrobial, anticancer, and enzyme inhibitory activities .
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine lies in its substitution pattern. Below is a comparison with structurally related compounds:
Structural Implications :
- Electron-Withdrawing vs. In contrast, chlorophenyl (in ) or trifluoromethyl groups introduce electron-withdrawing effects, altering reactivity and binding affinity.
- Sulfur-Containing Groups : Methylsulfanyl groups (as in the target compound and ) contribute to lipophilicity, impacting membrane permeability in drug design .
Physicochemical Properties
Notes:
Biological Activity
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a pyridine derivative characterized by a methoxy group and a methylsulfanyl group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.
- CAS Number: 646511-26-4
- Molecular Formula: C13H13NOS
- Molecular Weight: 231.32 g/mol
- IUPAC Name: 4-[(3-methoxyphenyl)methylsulfanyl]pyridine
- Canonical SMILES:
COC1=CC=CC(=C1)CSC2=CC=NC=C2
Synthesis Methods
The synthesis of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine typically involves the nucleophilic substitution reaction of 4-chloropyridine with 3-methoxybenzyl mercaptan. The reaction conditions often include:
- Base: Sodium hydride or potassium carbonate
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
This method allows for the formation of the desired product with high yield and purity through subsequent purification steps such as recrystallization or chromatography.
Antimicrobial Properties
Research has demonstrated that compounds similar to 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that various pyridine derivatives possess effective antibacterial properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Minimum Inhibitory Concentrations (MIC):
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine | 6 - 12 | S. aureus, E. coli, Klebsiella pneumoniae |
| Standard Antibiotics | 25 - 50 | Various |
In comparative studies, the compound showed MIC values ranging from 6 to 12 μg/mL against several bacterial strains, indicating its potential as a potent antimicrobial agent .
Anticancer Activity
The anticancer properties of pyridine derivatives have also been explored, with some studies indicating that they can inhibit cancer cell proliferation. For example, derivatives containing the methylsulfanyl group have been associated with reduced viability in glioblastoma multiform cells.
Case Study:
In one study, thiazolidinone derivatives containing pyridine rings exhibited significant cytotoxic effects on glioblastoma cells, suggesting that similar mechanisms may be applicable to 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine .
The biological activity of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is believed to stem from its ability to interact with specific biological targets. The methoxy and sulfanyl groups enhance its binding affinity to proteins involved in various pathways:
- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Mechanism: It may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals that while many pyridine derivatives exhibit biological activity, the unique substitution pattern of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine may confer distinct advantages in terms of potency and specificity.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine | High | Moderate |
| 4-Chloro-2-(3-methoxyphenyl)methylsulfanyl-pyridine | Moderate | Low |
| Other Pyridine Derivatives | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
